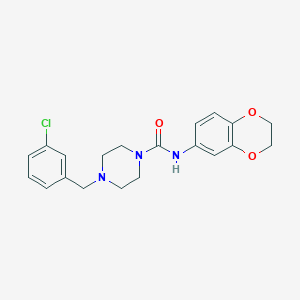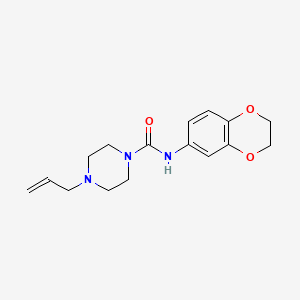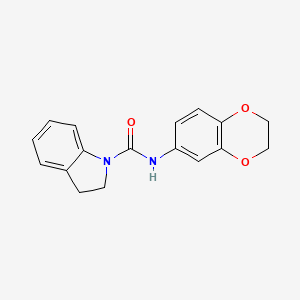![molecular formula C23H34N2O2S B4282364 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4282364.png)
1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine, also known as A-889425, is a small molecule compound that has been extensively studied for its potential use in the treatment of pain and inflammation. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is known to play a critical role in the transmission of pain signals in the body. In
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine has been extensively studied for its potential use in the treatment of pain and inflammation. In preclinical studies, 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. Additionally, 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine has been shown to have potential applications in the treatment of other conditions, including migraine, irritable bowel syndrome, and cancer.
Wirkmechanismus
1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine is a selective antagonist of the TRPV1 channel, which is known to play a critical role in the transmission of pain signals in the body. TRPV1 channels are activated by a variety of stimuli, including heat, acid, and certain chemicals, and are responsible for the sensation of pain. By blocking the activity of TRPV1 channels, 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine is able to reduce the transmission of pain signals and alleviate pain and inflammation.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, and to decrease the activation of immune cells, such as macrophages and T cells. Additionally, 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine has been shown to reduce the activity of nociceptive neurons, which are responsible for the transmission of pain signals.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is a highly selective antagonist of the TRPV1 channel, which makes it useful for studying the role of this channel in pain and inflammation. Additionally, 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine is stable and has good solubility, which makes it easy to work with in the lab. However, there are also some limitations to using 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine in lab experiments. It is relatively expensive compared to other compounds, and its effects may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine. One area of interest is the development of more potent and selective TRPV1 antagonists that can be used in the treatment of pain and inflammation. Additionally, there is interest in exploring the potential of 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine for use in the treatment of other conditions, such as migraine and cancer. Finally, there is a need for further studies to explore the safety and efficacy of 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine in humans, as well as to investigate potential drug-drug interactions and other factors that may affect its use in clinical settings.
Conclusion:
In conclusion, 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine is a small molecule compound that has shown promise for use in the treatment of pain and inflammation. Its selective antagonism of the TRPV1 channel makes it a useful tool for studying the role of this channel in pain and inflammation, and its potential applications in the treatment of other conditions make it an area of active research. While there are some limitations to using 1-(1-adamantyl)-4-[(4-propylphenyl)sulfonyl]piperazine in lab experiments, its stability and solubility make it a valuable compound for researchers in this field.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-4-(4-propylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2S/c1-2-3-18-4-6-22(7-5-18)28(26,27)25-10-8-24(9-11-25)23-15-19-12-20(16-23)14-21(13-19)17-23/h4-7,19-21H,2-3,8-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROGWDDLISWFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B4282282.png)
![N-(2-cyanophenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4282294.png)
![(1-{2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4282302.png)
![ethyl 2-({[4-(1-adamantyl)-1-piperazinyl]acetyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4282320.png)
![4-oxo-4-[(4-propylphenyl)amino]butanoic acid](/img/structure/B4282324.png)



![dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate](/img/structure/B4282358.png)
![1-(1-adamantyl)-4-[(4-butylphenyl)sulfonyl]piperazine](/img/structure/B4282372.png)
![1-(1-adamantyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4282385.png)
![1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine](/img/structure/B4282392.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4282400.png)
![1-(1-adamantyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4282407.png)